molecular formula C21H27NO B4763256 4-(4-Octylphenyl)benzamide

4-(4-Octylphenyl)benzamide

Cat. No.: B4763256
M. Wt: 309.4 g/mol
InChI Key: IRMMQEKTDYLGCV-UHFFFAOYSA-N
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Description

4-(4-Octylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-octylphenyl group at the para position. This compound features a long alkyl chain (octyl) attached to a phenyl ring, which is further connected to the benzamide moiety.

Synthesis typically involves coupling reactions, such as amidation of 4-(4-octylphenyl)benzoic acid with an appropriate amine. The structural complexity of the octylphenyl substituent poses challenges in spectroscopic characterization, particularly in NMR analysis, due to overlapping signals in aromatic regions and coupling interactions .

Properties

IUPAC Name

4-(4-octylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMMQEKTDYLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Octylphenyl)benzamide typically involves the condensation of 4-octylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Octylaniline+Benzoyl chloride4-(4-Octylphenyl)benzamide+HCl\text{4-Octylaniline} + \text{Benzoyl chloride} \rightarrow \text{4-(4-Octylphenyl)benzamide} + \text{HCl} 4-Octylaniline+Benzoyl chloride→4-(4-Octylphenyl)benzamide+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Octylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(4-Octylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Octylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A. Fluorinated Benzamides Compounds like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide exhibit fluorine substituents instead of the octylphenyl group. However, their smaller size compared to octylphenyl reduces steric hindrance and lipophilicity. NMR spectra of fluorinated analogs are complicated by scalar coupling between fluorine and protons, leading to severe signal overlap in aromatic regions .

B. Alkyl-Substituted Benzamides
Derivatives with shorter alkyl chains (e.g., methyl or ethyl) display lower melting points and increased solubility in polar solvents compared to 4-(4-octylphenyl)benzamide. For example, 4-(2-methylbutyl)phenyl 4-(4-octylphenyl)benzoate, a benzoate ester analog, forms a liquid crystal with a blue phase, attributed to the octylphenyl group’s role in stabilizing molecular ordering. Replacing the ester with an amide (as in 4-(4-octylphenyl)benzamide) may alter dielectric properties due to hydrogen bonding from the -NH group .

Functional Group Analogs

A. 4-(Dimethylamino)benzohydrazide This compound replaces the octylphenyl-benzamide core with a dimethylamino-hydrazide structure. The hydrazide group (-CONHNH₂) enables chelation and antimicrobial activity, unlike the amide group in 4-(4-octylphenyl)benzamide. The dimethylamino substituent enhances solubility in aqueous media, contrasting with the lipophilic octyl chain .

B. Benzoate Esters
Esters like 4-(4-octylphenyl)benzoate lack the amide’s hydrogen-bonding capability, resulting in weaker intermolecular interactions. This difference impacts phase behavior; for instance, the benzoate ester exhibits a blue phase in liquid crystals, whereas the benzamide derivative may form distinct mesophases due to stronger dipole-dipole interactions .

Physicochemical and Functional Properties

Property 4-(4-Octylphenyl)benzamide 4-(2-Methylbutyl)phenyl Benzoate Fluorinated Benzamides
Solubility Low in polar solvents Moderate in organic solvents Moderate in DMSO/CHCl₃
Melting Point High (>150°C, estimated) ~80–100°C (liquid crystal phase) 120–140°C
Dielectric Constant Not reported 5–8 (liquid crystal phase) Not studied
Bioactivity Potential membrane permeability None reported Antimicrobial (fluorine effect)

Spectroscopic Challenges

The ¹H NMR spectra of 4-(4-octylphenyl)benzamide are complicated by:

  • Overlapping aromatic signals due to similar chemical environments.
  • Scalar coupling between protons in the octyl chain and aromatic rings.
  • Limited dispersion in chemical shifts, akin to fluorinated benzamides .

Comparatively, fluorinated analogs face additional complexity from ¹H-¹⁹F coupling, whereas alkyl-substituted derivatives (e.g., methylbutyl) show simpler splitting patterns in aliphatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Octylphenyl)benzamide
Reactant of Route 2
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4-(4-Octylphenyl)benzamide

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